molecular formula C17H16FN5O B2810006 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291834-46-2

5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2810006
CAS RN: 1291834-46-2
M. Wt: 325.347
InChI Key: GGGQWXOOXQBHQS-UHFFFAOYSA-N
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Description

5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole-based compounds. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds related to 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has focused on their synthesis, crystal structure, and potential biological activities. For instance, the synthesis and characterization of related compounds have been documented, where the structural determinations provide a basis for understanding their interactions at the molecular level (Hao et al., 2017). Such structural analyses are crucial for the development of compounds with specific biological activities.

Biological Activities

Studies have explored the biological activities of triazole derivatives, including antimicrobial and antitumor properties. Some triazole compounds have been found to exhibit antimicrobial activity against a range of pathogens (Bektaş et al., 2007). Furthermore, the antitumor activity of similar compounds has been investigated, showing potential as anticancer agents (Lu et al., 2017). These findings underscore the significance of triazole derivatives in developing new therapeutic agents.

Antioxidant Properties

The antioxidant properties of triazolyl-benzimidazole compounds have been analyzed, revealing the potential of these compounds in mitigating oxidative stress (Karayel et al., 2015). This suggests the applicability of triazole derivatives in developing treatments for conditions associated with oxidative damage.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 2-fluoroaniline with 2-methylbenzyl azide to form the corresponding triazole intermediate, which is then coupled with 4-cyanobenzoyl chloride to yield the final product.", "Starting Materials": [ "2-fluoroaniline", "2-methylbenzyl azide", "4-cyanobenzoyl chloride", "Sodium azide", "Triethylamine", "Dimethylformamide", "Chloroform", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-fluoroaniline (1.0 eq) in dry dimethylformamide (DMF) and add sodium azide (1.2 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 30 minutes.", "Step 2: Add 2-methylbenzyl azide (1.1 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Dilute the reaction mixture with chloroform and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude triazole intermediate.", "Step 4: Dissolve the crude triazole intermediate in dry DMF and add 4-cyanobenzoyl chloride (1.2 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and methanol as the eluent to obtain the final product as a white solid." ] }

CAS RN

1291834-46-2

Product Name

5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C17H16FN5O

Molecular Weight

325.347

IUPAC Name

5-(2-fluoroanilino)-N-[(2-methylphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16FN5O/c1-11-6-2-3-7-12(11)10-19-17(24)15-16(22-23-21-15)20-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23)

InChI Key

GGGQWXOOXQBHQS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3F

solubility

soluble

Origin of Product

United States

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